molecular formula C13H8BrNO2S B8599556 7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one

7-bromo-4-(2-methyl-1,3-thiazol-4-yl)chromen-2-one

Cat. No. B8599556
M. Wt: 322.18 g/mol
InChI Key: MUXLDTOVUCRYLM-UHFFFAOYSA-N
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Patent
US07553973B2

Procedure details

To a solution of 7-bromo-4-(bromoacetyl)-2H-chromen-2-one (0.605 g, 1.7 mmol) in DMF is added thioacetamide (0.138 g, 1.8 mmol). The mixture is stirred 24 h at rt and at 100° C. overnight. Once cool to rt, it is partitioned between aqueous NH4Cl and EtOAc. The layers are separated and the aqueous phase is extracted with EtOAc. The combined organic layers are washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated and the residue swished in hexanes/Et2O to give the title compound.
Quantity
0.605 g
Type
reactant
Reaction Step One
Quantity
0.138 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([C:13](=O)[CH2:14]Br)=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[C:17]([NH2:20])(=[S:19])[CH3:18]>CN(C=O)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([C:13]3[N:20]=[C:17]([CH3:18])[S:19][CH:14]=3)=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.605 g
Type
reactant
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)C(CBr)=O
Name
Quantity
0.138 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 24 h at rt and at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Once cool to rt
CUSTOM
Type
CUSTOM
Details
it is partitioned between aqueous NH4Cl and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C2C(=CC(OC2=C1)=O)C=1N=C(SC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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